2-Bromo-4,5-difluorothiophenol
Description
2-Bromo-4,5-difluorophenol (CAS: 166281-37-4) is a halogenated aromatic compound characterized by a phenolic ring substituted with bromine at the 2-position and fluorine atoms at the 4- and 5-positions. Its molecular formula is C₆H₃BrF₂O, with a molar mass of 208.99 g/mol . The electron-withdrawing effects of bromine and fluorine enhance its reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H3BrF2S |
|---|---|
Molecular Weight |
225.06 g/mol |
IUPAC Name |
2-bromo-4,5-difluorobenzenethiol |
InChI |
InChI=1S/C6H3BrF2S/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H |
InChI Key |
UDRRWFVYAGOEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S)Br)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-4,6-dinitroaniline
- Structure : Bromine at 2-position, nitro groups at 4- and 6-positions, and an amine group.
- Properties : High polarity leads to adsorption in GC systems, causing peak tailing .
- Applications : Found in textiles as a byproduct of Disperse Blue 79 dye. Levels up to 282 µg/g in garments exceed REACH limits, posing mutagenicity risks .
- Key Difference: Unlike 2-bromo-4,5-difluorophenol, this compound is an aromatic amine with nitro substituents, contributing to higher toxicity and regulatory concerns .
2-Bromo-4'-methoxyacetophenone
- Structure: Acetophenone backbone with bromine at 2-position and methoxy group at 4'-position.
- Properties : Log Kₒw = 2.1, indicating moderate lipophilicity; chemically stable under recommended conditions .
- Applications : Used as a manufacturing intermediate under controlled conditions .
- Key Difference: The acetophenone moiety and lack of fluorine substituents reduce its reactivity compared to 2-bromo-4,5-difluorophenol. It is classified as non-hazardous to water (nwg) and non-PBT .
Methylated/Acetylated Bromophenol Derivatives
- Examples :
- 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene
- (Oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate
- Properties : Exhibit antioxidant activity by reducing ROS in HaCaT cells and anticancer effects via apoptosis induction in leukemia K562 cells .
- Key Difference: Methoxy and acetyl groups enhance bioactivity, whereas 2-bromo-4,5-difluorophenol primarily serves as a synthetic precursor rather than a direct therapeutic agent .
Brominated Biphenyl Metabolites
- Examples : 2-Bromo-4,4'-biphenyldiol (metabolite of 2-bromobiphenyl).
- Properties : Formed via arene oxide intermediates during metabolism; diol structures increase solubility .
- Key Difference: Unlike the stable 2-bromo-4,5-difluorophenol, these metabolites are transient and linked to toxicological pathways .
(2-Bromo-4,5-dimethoxyphenyl) Acetic Acid Hydrazide Derivatives
- Example : Anti-cancer agents synthesized via hydrazide-carbonyl reactions .
- Properties : Demonstrated anticancer activity in preclinical studies .
- Key Difference: The dimethoxy and hydrazide functionalities enable distinct reactivity compared to the fluorine and hydroxyl groups in 2-bromo-4,5-difluorophenol .
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